[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
Overview
Description
The compound “[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride” is an organic compound containing several functional groups, including an amino group (-NH2), a cyano group (-CN), a carbamic acid ester group, and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the carbamic acid ester group could be hydrolyzed .Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis Modulation
This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin synthesis, and its inhibition is a key target for treatments of hyperpigmentation disorders. The compound’s ability to inhibit tyrosinase could lead to developments in cosmetic and pharmaceutical products aimed at regulating melanogenesis .
Anticancer Activity
Derivatives of this compound have shown promise in anticancer research. Specifically, they have been tested against breast cancer cells, where they induced apoptosis. This suggests that the compound could be a candidate for developing new anticancer therapies .
Enzyme Interaction Studies
The compound’s interaction with enzymes, particularly those involved in cancer and fungal cell growth, has been a subject of research. Understanding these interactions can provide insights into the development of drugs targeting specific pathways involved in disease progression .
Drug Design and Development
Due to its structural features, the compound serves as a scaffold for the design of new drugs. Its pharmacological properties can be modified to enhance its activity and specificity, making it a valuable asset in drug design .
Molecular Dynamics Simulation
The compound has been used in molecular dynamics simulations to study its interactions with biological targets. These simulations help predict the behavior of the compound within biological systems and assess its potential as a therapeutic agent .
ADMET Profiling
The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted to be favorable. This is crucial in the early stages of drug development to ensure the safety and efficacy of potential drugs .
Pharmacological Property Exploration
Research has been conducted to explore the wide range of pharmacological properties of this compound. This includes its potential use in treating various diseases beyond cancer, such as infectious and metabolic disorders .
Synthetic Methodology Development
The compound is also of interest in synthetic chemistry, where it is used to develop new synthetic methodologies. This can lead to the discovery of more efficient ways to produce the compound and its derivatives, which is beneficial for large-scale production and research applications .
properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-cyanophenyl)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-14(2,3)19-13(18)17-9-12(16)11-6-4-10(8-15)5-7-11;/h4-7,12H,9,16H2,1-3H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDFGERXNFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60772615 | |
Record name | tert-Butyl [2-amino-2-(4-cyanophenyl)ethyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60772615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride | |
CAS RN |
939760-53-9 | |
Record name | tert-Butyl [2-amino-2-(4-cyanophenyl)ethyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60772615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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